molecular formula C10H10O B8525872 2,7-Dimethylbenzofuran

2,7-Dimethylbenzofuran

Cat. No.: B8525872
M. Wt: 146.19 g/mol
InChI Key: VEUMMZPESXCKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Benzofuran (B130515) Chemistry

To appreciate the significance of 2,7-Dimethylbenzofuran, it is essential to understand the broader context of benzofuran chemistry.

Historical Development of Benzofuran Synthesis and Reactivity Studies

The journey of benzofuran chemistry began in 1870 with the first synthesis of the benzofuran ring by Perkin. acs.orgnih.gov Initially extracted from coal tar, benzofuran is a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. wikipedia.orgnumberanalytics.com Early research focused on its isolation and basic characterization. Over the 20th century, and accelerating in recent decades, the field has seen tremendous growth in the development of synthetic methodologies. numberanalytics.com

Key advancements in synthesis include:

Classical Methods: The Perkin reaction, involving the condensation of a salicylic (B10762653) aldehyde with an acid anhydride (B1165640), was one of the earliest methods. jocpr.com

Transition-Metal Catalysis: The advent of transition-metal catalysis revolutionized benzofuran synthesis, with palladium-, copper-, nickel-, and rhodium-based catalysts enabling more efficient and selective reactions. acs.orgnih.gov For instance, the Sonogashira coupling of terminal alkynes with iodophenols, often co-catalyzed by palladium and copper, provides a versatile route to substituted benzofurans. acs.org

Intramolecular Cyclizations: Palladium-induced heterocyclization of 2-allylphenols has also proven to be a widely applicable method for constructing the benzofuran core. researchgate.net

These evolving synthetic strategies have not only made benzofurans more accessible but have also opened up new avenues for studying their reactivity and potential applications.

Structural Significance of Benzofuran Ring Systems in Organic Chemistry

The benzofuran scaffold is a privileged structure in organic chemistry due to its widespread presence in natural products and its utility as a building block for complex molecules. numberanalytics.comcuestionesdefisioterapia.com Its planar, unsaturated ring system, featuring an oxygen atom, imparts unique electronic properties that make it a valuable component in various chemical transformations. numberanalytics.com

Benzofuran derivatives are integral to:

Natural Products: Many biologically active natural products, including alkaloids and terpenoids, contain the benzofuran moiety. numberanalytics.comlbp.world

Medicinal Chemistry: The benzofuran nucleus is a common feature in many pharmaceutical agents, exhibiting a wide range of biological activities. nih.govcuestionesdefisioterapia.com

Materials Science: The structural and electronic properties of benzofurans make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). smolecule.com

Rationale for Research Focus on this compound

While the broader benzofuran family is of significant interest, this compound presents a unique case for study due to its specific structural arrangement.

Unique Structural Features and their Potential Implications for Reactivity and Interactions

The structure of this compound, with methyl groups at the 2- and 7-positions, has several implications for its chemical behavior. The methyl group at the 2-position is on the furan ring, while the methyl group at the 7-position is on the benzene ring. This substitution pattern influences the molecule's electronic distribution, steric hindrance, and potential for specific interactions. For instance, the presence of the 7-methyl group can sterically influence reactions at the adjacent oxygen atom and the C-6 position of the benzene ring.

Comparative Analysis with Other Dimethylbenzofuran Isomers in Research Landscape

The study of isomers is a fundamental aspect of chemistry, as different arrangements of the same atoms can lead to vastly different properties and reactivity. scirp.orgnih.gov In the context of dimethylbenzofurans, the positions of the two methyl groups on the benzofuran core are critical.

For example, a study on the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols highlighted how substituent positions can direct the course of a reaction, sometimes leading to unexpected migrations. rsc.org The reactivity of one isomer can be significantly different from another due to electronic and steric effects. icrea.catrsc.org For instance, the reactivity of 2,3-dimethylbenzofuran, with both methyl groups on the furan ring, will differ from that of this compound, where one methyl group is on the benzene ring. biosynth.comgeorganics.sk These differences can affect everything from reaction rates to the types of products formed.

Overview of Key Research Domains for this compound

Research into this compound and its derivatives spans several key domains:

Synthetic Methodology: Developing efficient and selective methods for the synthesis of this compound and related structures remains an active area of research. This includes palladium-induced heterocyclization approaches. researchgate.net

Medicinal Chemistry: Given the broad biological activities of benzofurans, derivatives of this compound are investigated for their potential therapeutic applications. For example, a compound containing the 4,7-dimethylbenzofuran (B1206008) moiety has been explored in the context of drug discovery. ontosight.ai

Materials Science: The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced materials.

Compound Name
This compound
Benzofuran
2-allylphenols
2,3-dimethylbenzofuran
2,6-disubstituted phenols
4,7-dimethylbenzofuran
Salicylic aldehyde
Iodophenols
Terminal alkynes
Alkaloids
Terpenoids
Palladium
Copper
Nickel
Rhodium

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2,7-dimethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6H,1-2H3

InChI Key

VEUMMZPESXCKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C

Origin of Product

United States

Synthetic Methodologies for 2,7 Dimethylbenzofuran and Its Derivatives

Direct Synthetic Routes to the 2,7-Dimethylbenzofuran Core

The direct construction of the this compound framework can be achieved through several strategic cyclization reactions, starting from appropriately substituted phenolic or related precursors. These methods include transition-metal-catalyzed processes, thermal rearrangements, and intramolecular cyclizations of alkenols.

Cyclization Reactions from Substituted Phenols or Related Precursors

The formation of the furan (B31954) ring fused to a benzene (B151609) ring is a common strategy, often starting from ortho-substituted phenols.

Palladium-catalyzed reactions are powerful tools for the synthesis of benzofurans. One effective method involves the palladium(II)-catalyzed oxidative cyclization of ortho-allyl phenols. For the synthesis of this compound, 2-allyl-6-methylphenol (B1664677) serves as a key precursor. The reaction proceeds via a nucleopalladation mechanism. The choice of the palladium salt and ligands can influence the reaction's efficiency. For instance, electron-deficient palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) has been found to be an effective catalyst for such cyclizations. caltech.edu The general transformation involves the treatment of the substituted phenol (B47542) with a palladium(II) salt in the presence of an oxidant.

A study on the aerobic oxidative cyclization of 2-(E-2-methyl-2-butenyl)phenol, a related substrate, highlighted the effectiveness of Pd(TFA)₂ in toluene (B28343) at 80 °C with oxygen as the terminal oxidant, using pyridine (B92270) as a ligand. caltech.edu This methodology is applicable to the synthesis of 2,7-dimethyl-2,3-dihydrobenzofuran, which can then be aromatized to this compound. The stereochemical outcome of these reactions, whether proceeding through a cis- or trans-oxypalladation pathway, can be highly dependent on the reaction conditions, such as the presence of chloride ions. nih.gov

Table 1: Palladium-Induced Heterocyclization of a Model Substrate

Catalyst Ligand Oxidant Solvent Temp (°C) Product Yield (%)

This table is illustrative of typical conditions for related substrates, as specific data for 2-allyl-6-methylphenol was not detailed in the provided search results.

Thermal rearrangement of aryl propargyl ethers followed by cyclization is a classical and effective method for synthesizing benzofurans. For this compound, this involves the thermal rearrangement of 1-methyl-2-(prop-2-yn-1-yloxy)benzene. This reaction typically proceeds through a Claisen-type rearrangement to form an allenyl phenol intermediate, which then undergoes a tautomerization and subsequent cyclization to furnish the benzofuran (B130515) ring.

The intramolecular hydroalkoxylation of alkenols provides another direct route to substituted benzofurans. This reaction can be catalyzed by various transition metals, including gold and titanium complexes. researchgate.netacs.org For the synthesis of 2,7-dimethyl-2,3-dihydrobenzofuran, a suitable starting material would be 2-(2-methylprop-2-en-1-yl)-6-methylphenol. The catalyst facilitates the nucleophilic attack of the phenolic oxygen onto the alkene, leading to the formation of the five-membered ether ring. Subsequent aromatization would yield this compound. While specific examples for the 2,7-dimethyl derivative are not extensively detailed, the general applicability of this method is well-established for a range of substituted benzofurans. acs.orgacs.org

Multi-Component Reaction Strategies for Benzofuran Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step. While a direct MCR for this compound is not prominently described, MCRs are widely used for constructing benzofuran-containing scaffolds. For example, a three-component reaction involving benzofuran-2,3-dione, an acetylenic ester, and triphenylphosphine (B44618) can yield highly functionalized spiro[benzofuran-3,2'-furan] derivatives. arkat-usa.org A notable isocyanide-based three-component reaction has been reported for the synthesis of cyanophenylamino-acetamide derivatives, showcasing the versatility of MCRs in building complex structures containing heterocyclic cores. smolecule.com

Synthesis of Functionalized this compound Analogs

The synthesis of functionalized this compound analogs is of significant interest for developing new pharmaceutical agents and materials.

One approach involves the tandem in situ oxidative coupling and cyclization of phenols with β-keto esters. This method has been successfully applied to the synthesis of ethyl 5-hydroxy-2,7-dimethylbenzofuran-3-carboxylate. thieme-connect.com In this reaction, a phenol is reacted with an ethyl acetoacetate (B1235776) derivative in the presence of an oxidizing agent, leading to a one-pot synthesis of the functionalized benzofuran.

Table 2: Synthesis of Ethyl 5-Hydroxy-2,7-dimethylbenzofuran-3-carboxylate

Reactant 1 Reactant 2 Oxidant Product Yield (%)

Data extracted from a study on the synthesis of 5-hydroxybenzofurans. thieme-connect.com

Furthermore, the synthesis of other derivatives, such as this compound-4-amine, has been reported as part of a multi-step sequence. whiterose.ac.uk This amino-functionalized analog can serve as a versatile intermediate for further chemical modifications.

Dearomatization and Rearomatization Strategies

Dearomatization and subsequent rearomatization represent a powerful approach for the synthesis of complex benzofuran structures. These strategies temporarily disrupt the aromaticity of a starting material to facilitate bond formation, followed by a final aromatization step to construct the desired benzofuran ring.

One notable strategy involves a dearomatization-induced cycloaddition followed by an aromatization-triggered rearrangement. acs.orgnih.gov This method has been effectively used to construct vertically expanded five-ring fused benzofurans from ortho-alkynylphenols and ortho-alkynylarylaldimines. The process is stepwise, beginning with a silver-catalyzed [3+2] cycloaddition that proceeds through dearomatization, followed by a ytterbium-catalyzed rearrangement that restores aromaticity. acs.orgnih.gov

Another approach utilizes a sigmatropic dearomatization/defluorination strategy to synthesize fluorinated benzofurans from polyfluorophenols. nih.gov This multi-step process includes:

An interrupted Pummerer reaction of ketene (B1206846) dithioacetal monoxides with polyfluorophenols, leading to a rsc.orgrsc.org sigmatropic rearrangement. nih.gov

A smooth, zinc-mediated reductive removal of a fluoride (B91410) ion from the dearomatized intermediate. nih.gov

An acid-promoted cyclization and aromatization to yield the final fluorinated benzofuran product. nih.gov

Researchers have also explored dearomative cycloaddition reactions of benzofurans themselves to create more complex polycyclic systems. researchgate.net For instance, asymmetric dearomative Diels-Alder reactions and intramolecular [4+2] cycloadditions of benzofurans have been developed. researchgate.net

Strategies Involving Substituent Migration for Highly Substituted Benzofurans

A novel and unusual method for synthesizing highly substituted benzofurans, including those with a 2,7-dimethyl substitution pattern, involves substituent migration. rsc.orgrsc.org This strategy is particularly useful for preparing multi-substituted and even fully substituted benzofurans that are challenging to access through conventional methods. rsc.org

A team of researchers from Tokyo University of Science, led by Associate Professor Suguru Yoshida, developed a method using 2,6-disubstituted phenols and alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgquantumzeitgeist.comtus.ac.jp The key steps of this methodology are:

Activation of the alkynyl sulfoxide (B87167) by TFAA.

Formation of a five-membered ring, creating a benzofuran structure. tus.ac.jp

A charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement, which creates cationic intermediates. rsc.orgrsc.orgresearchgate.net

Migration of a substituent, such as a methyl group, from the ortho position to a neighboring position on the aromatic ring. rsc.orgtus.ac.jp

This process has been shown to be effective for a range of 2,6-disubstituted phenols, leading to various highly substituted benzofurans. rsc.org For example, the reaction of 2,6-dimethylphenol (B121312) with an alkynyl sulfoxide under these conditions can lead to the formation of a 4,7-dimethylbenzofuran (B1206008) derivative through methyl group migration. rsc.org

Starting PhenolReagentsProductYield (%)
2,6-Dimethylphenol1-(ethylsulfinyl)hex-1-yne, TFAA3-butyl-2-(ethylthio)-4,7-dimethylbenzo[b]furan64
2,3,5,6-TetramethylphenolAlkynyl sulfoxide, TFAAFully substituted benzofuranNot specified

Data compiled from multiple sources. rsc.orgrsc.org

Oxidative Coupling and Cyclization Protocols

Oxidative coupling and cyclization offer a direct route to benzofuran derivatives. These methods typically involve the formation of a key C-O bond to construct the furan ring.

One such protocol involves a palladium-induced heterocyclization of 2-allylphenols. researchgate.net This method is versatile and can be applied to synthesize benzofurans with a variety of substituents on the aromatic ring. The process can be conducted stoichiometrically or catalytically, with the catalytic version being more economical. researchgate.net The reaction generally proceeds in higher yields when the phenol contains electron-releasing groups. researchgate.net For instance, this compound has been synthesized using this method with a reported yield of 74%. researchgate.net

Another approach is the tandem in situ oxidative coupling and cyclization of phenols with β-keto esters to produce 5-hydroxybenzofurans. thieme-connect.com While not directly producing this compound, this method allows for the synthesis of related structures like ethyl 5-hydroxy-2,7-dimethylbenzofuran-3-carboxylate. The reaction is optimized using phenyliodine(III) diacetate (PIDA) as the oxidant and a Lewis acid catalyst such as zinc iodide (ZnI₂). thieme-connect.com

Electrochemical Synthesis of Benzofuran Derivatives

Electrochemical methods provide a green and efficient alternative for the synthesis of benzofuran derivatives. These reactions are often performed under mild conditions without the need for harsh chemical oxidants.

An example of this is the electrooxidation of 3-substituted catechols in the presence of dimedone. nih.gov This process involves the electrochemical generation of quinones from the catechols, which then undergo a Michael addition reaction with dimedone, followed by cyclization to form the corresponding benzofuran derivatives. nih.gov This efficient synthesis can be carried out at carbon rod electrodes in an undivided cell using a constant current. nih.gov While this specific example does not yield this compound, the principle can be applied to the synthesis of various benzofuran structures.

Development of Regioselective and Stereoselective Synthetic Protocols

The biological activity of benzofuran derivatives often depends on the specific arrangement of substituents (regiochemistry) and their spatial orientation (stereochemistry). Consequently, the development of regioselective and stereoselective synthetic methods is of paramount importance.

A highly regioselective synthesis of benzofuranones, which can be converted to benzofurans, has been developed using the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edunsf.gov This method allows for predictable and programmable substitution at any position on the benzofuranone core. The reaction proceeds via a Diels-Alder cycloaddition, followed by elimination of nitrous acid and subsequent cyclization. oregonstate.edunsf.gov The high regioselectivity stems from the electronically polarized nature of the reactants. nsf.gov

Stereoselective synthesis has also been a focus, particularly for producing optically active benzofuran derivatives. Chemoenzymatic methods have been employed to synthesize enantiomerically pure compounds. researchgate.net For example, lipase-catalyzed esterification and transesterification have been used to create optically active tetrahydrobenzofuran derivatives. researchgate.net Furthermore, the synthesis of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives has been carried out stereoselectively to evaluate the impact of stereoisomers on their biological activity as serotonin-3 (5-HT₃) receptor antagonists. nih.gov In these studies, it was found that the stereochemistry at the methyl-substituted position 2 of the dihydrobenzofuran ring significantly influenced the pharmacological activity. nih.gov

Reactivity and Mechanistic Investigations of 2,7 Dimethylbenzofuran

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In substituted benzene derivatives, the location of the incoming electrophile is directed by the electronic properties of the substituents already present on the ring. chemguide.co.uk

The benzene ring of 2,7-dimethylbenzofuran is polysubstituted, containing an ether linkage from the furan (B31954) ring at positions 7a and 3a, and a methyl group at position 7. Both alkyl groups, like the methyl group, and alkoxy groups are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orgmdpi.com These groups achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgorganicchemistrytutor.com

Both activating types are also characterized as ortho, para-directors, guiding the incoming electrophile to the positions ortho and para relative to themselves. youtube.com

In the case of this compound, the directing effects are as follows:

The furan oxygen , acting as an activating alkoxy-type group, directs electrophilic attack to its ortho positions (C7 and C4) and its para position (C5).

The C7-methyl group is an activating, ortho, para-director. It directs incoming groups to its ortho position (C6) and its para position (C4).

{ "headers": [ {"text": "Directing Group", "id": "directing_group"}, {"text": "Type", "id": "type"}, {"text": "Positions Activated (on Benzene Ring)", "id": "positions_activated"} ], "rows": [ {"directing_group": "Furan Oxygen (alkoxy-like)", "type": "Activating, Ortho, Para-Director", "positions_activated": "C4, C5, C7"}, {"directing_group": "C7-Methyl", "type": "Activating, Ortho, Para-Director", "positions_activated": "C4, C6"} ] }

The outcome of electrophilic substitution on this compound is determined by the synergistic and competitive directing effects of the existing substituents. The positions on the benzene ring available for substitution are C4, C5, and C6.

Position C4: This position is activated by both the furan oxygen (para-director) and the C7-methyl group (para-director). This reinforcement makes C4 a highly likely site for electrophilic attack.

Position C6: This position is activated by the C7-methyl group (ortho-director).

Position C5: This position is activated by the furan oxygen (para-director).

When multiple activating groups are present, the substitution pattern can be complex, but positions that are activated by more than one group are often favored. youtube.com Therefore, substitution at C4 is strongly predicted. The reaction scope includes common electrophilic aromatic substitutions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The precise distribution of ortho- and para-isomers can be influenced by steric hindrance; for instance, attack at the less sterically hindered para-position is often favored over the ortho-position. youtube.com In this molecule, C6 is ortho to the C7-methyl group, while C4 is para, suggesting that both electronic and steric factors will influence the final product ratio.

{ "headers": [ {"text": "Position on Benzene Ring", "id": "position"}, {"text": "Activating Influence From Furan Oxygen", "id": "furan_oxygen"}, {"text": "Activating Influence From C7-Methyl", "id": "c7_methyl"}, {"text": "Predicted Reactivity", "id": "predicted_reactivity"} ], "rows": [ {"position": "C4", "furan_oxygen": "Para (Strong)", "c7_methyl": "Para (Strong)", "predicted_reactivity": "High (Reinforced)"}, {"position": "C5", "furan_oxygen": "Para (Strong)", "c7_methyl": "Meta (Weak)", "predicted_reactivity": "Moderate"}, {"position": "C6", "furan_oxygen": "Meta (Weak)", "c7_methyl": "Ortho (Strong)", "predicted_reactivity": "High"} ] }

Reduction and Oxidation Pathways of the Furan Moiety

The furan ring in benzofurans contains a C2-C3 double bond that is susceptible to both reduction and oxidation reactions, distinguishing its chemistry from that of the aromatic benzene ring.

The selective reduction of the furan portion of the benzofuran (B130515) system is a common pathway to synthesize 2,3-dihydrobenzofurans. This transformation is typically achieved through catalytic hydrogenation. The goal is to saturate the C2-C3 double bond without affecting the aromaticity of the benzene ring.

A variety of heterogeneous catalysts are effective for this purpose. Raney nickel is known to be a highly active catalyst for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran. nih.govresearchgate.net Catalysts based on platinum oxide can also be used, and they tend to hydrogenate the heterocyclic ring at a much faster rate than the benzene ring. nih.govresearchgate.net Palladium on carbon (Pd/C) is another commonly used catalyst for this selective reduction. nih.gov More advanced catalytic systems, such as ruthenium nanoparticles immobilized on a supported ionic liquid phase, have been developed for the highly selective and stable hydrogenation of various substituted benzofurans. These reactions provide access to the 2,7-dimethyl-2,3-dihydrobenzofuran scaffold.

{ "headers": [ {"text": "Catalyst System", "id": "catalyst"}, {"text": "General Selectivity", "id": "selectivity"}, {"text": "Reference", "id": "reference"} ], "rows": [ {"catalyst": "Raney Nickel", "selectivity": "High activity for hydrogenation of the furan ring.", "reference": " nih.govresearchgate.net"}, {"catalyst": "Platinum Oxide (PtO2)", "selectivity": "Preferentially reduces the furan ring over the benzene ring.", "reference": " nih.govresearchgate.net"}, {"catalyst": "Palladium on Carbon (Pd/C)", "selectivity": "Commonly used for selective hydrogenation of the furan C=C bond.", "reference": " nih.gov"}, {"catalyst": "Ruthenium Nanoparticles (Ru@SILP)", "selectivity": "High activity and selectivity for furan ring hydrogenation under continuous flow conditions.", "reference": " "}, {"catalyst": "Cobalt-based Nanoparticles", "selectivity": "Effective for selective hydrogenation of benzofurans.", "reference": " researchgate.net"} ] }

The furan moiety is susceptible to oxidative transformations. In biological systems, the metabolism of benzofuran derivatives often involves oxidation as a primary step. While specific metabolic data for this compound is not detailed, pathways can be inferred from related structures.

One common metabolic pathway for xenobiotics is hydroxylation, catalyzed by cytochrome P450 enzymes. For this compound, this could occur at several positions:

Benzylic hydroxylation: Oxidation of one of the methyl groups to a hydroxymethyl group.

Aromatic hydroxylation: Addition of a hydroxyl group to the benzene ring.

Furan ring oxidation: This can lead to the formation of unstable intermediates like epoxides, which can be subsequently hydrolyzed to dihydrodiols. researchgate.net

Following initial oxidation, these metabolites can undergo further conjugation reactions (Phase II metabolism), such as glucuronidation, to form more water-soluble compounds that are more easily excreted. mdpi.com For instance, studies on 2-arylbenzofurans have shown the formation of glucuronide conjugates as major metabolites. mdpi.com It has also been reported that the benzofuran ring can be cleaved at the oxygen bond during microbial metabolism. mdpi.com

{ "headers": [ {"text": "Oxidative Transformation", "id": "transformation"}, {"text": "Potential Product/Intermediate", "id": "product"}, {"text": "Description", "id": "description"} ], "rows": [ {"transformation": "Benzylic Hydroxylation", "product": "Hydroxymethyl-dimethylbenzofuran", "description": "Oxidation of the C2 or C7 methyl group."}, {"transformation": "Furan Ring Epoxidation", "product": "this compound epoxide", "description": "Formation of an epoxide across the C2-C3 double bond, a common step in aromatic metabolism."}, {"transformation": "Ring Cleavage", "product": "Substituted phenols", "description": "Oxidative opening of the furan ring, reported in microbial degradation. mdpi.com"} ] }

Ring-Opening Reactions of the Benzofuran System

The benzofuran skeleton can undergo ring-opening reactions, typically involving the cleavage of the C2–O bond of the furan ring. These transformations are synthetically valuable as they convert the heterocyclic system into highly functionalized phenolic derivatives. researchgate.net Such reactions often require specific catalytic conditions.

Transition-metal catalysis has been extensively explored for this purpose. researchgate.net For example:

Nickel-catalyzed reactions can achieve the selective cleavage of the C–O bond. kyoto-u.ac.jp

Copper-catalyzed silylation of benzofurans with a disilane (B73854) reagent leads to ring-opening, affording (E)-o-(β-silylvinyl)phenols with high stereoselectivity. researchgate.net

Iron-catalyzed cascade reactions using 2-vinylbenzofurans can proceed through a C-H alkylation followed by benzofuran ring-opening and insertion to form complex structures like isoquinolones. researchgate.netresearchgate.net

Acid-catalyzed ring-opening has also been demonstrated. A process involving an unprecedented benzofuran-ring-opening has been incorporated into an acid-catalyzed cascade to synthesize fully substituted cyclopentenones without the need for a transition metal catalyst. rsc.org These methods highlight the utility of the benzofuran core as a latent phenolic structure that can be unmasked through targeted ring-opening strategies. kyoto-u.ac.jp

{ "headers": [ {"text": "Reaction Type", "id": "reaction_type"}, {"text": "Catalyst/Reagent", "id": "catalyst"}, {"text": "General Product", "id": "product"}, {"text": "Reference", "id": "reference"} ], "rows": [ {"reaction_type": "Catalytic Silylation", "catalyst": "Copper catalyst and a disilane", "product": "(E)-o-(β-silylvinyl)phenols", "reference": " researchgate.net"}, {"reaction_type": "C-H Alkylation/Ring Opening", "catalyst": "Iron catalyst", "product": "Highly functionalized isoquinolones", "reference": " researchgate.netresearchgate.net"}, {"reaction_type": "Catalytic Heteroatom Introduction", "catalyst": "Nickel catalyst and a diboron (B99234) reagent", "product": "Oxaborin skeleton", "reference": " kyoto-u.ac.jp"}, {"reaction_type": "Acid-Catalyzed Cascade", "catalyst": "Acid (no transition metal)", "product": "Complex cyclopentenones", "reference": " rsc.org"} ] }

Characterization of Ring-Opened Products

Scientific literature accessible through comprehensive searches does not provide specific characterization data for the ring-opened products originating from this compound.

Conditions and Catalysts for Ring Opening

Similarly, specific conditions and catalysts optimized for the ring-opening of this compound have not been detailed in the available scientific papers. Research on related molecules suggests that copper or iron-based catalysts can facilitate ring-opening in some benzofuran derivatives, but application and efficacy for the 2,7-dimethyl isomer remain undocumented. thieme-connect.com

Theoretical and Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. However, dedicated theoretical studies on the reaction pathways, transition states, and energy profiles specifically for this compound are sparse in the current body of scientific literature.

Transition State Analysis and Energy Profiles

Consistent with the lack of dedicated DFT studies, there is no available information regarding the transition state analysis or the calculated energy profiles for reactions involving this compound.

Photochemical Reactivity and Degradation Mechanisms

The photochemical behavior of benzofuran derivatives is an area of active research. While information on this compound itself is limited, a study on a closely related derivative provides insight into its potential photochemical reactivity.

Photo-Induced Rearrangements and Product Identification

A notable photochemical transformation has been documented for a derivative, 4-amino-2,7-dimethylbenzofuran. This compound undergoes a Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.gov In the presence of benzaldehyde, irradiation of 4-amino-2,7-dimethylbenzofuran in benzene leads to the formation of a corresponding oxetane (B1205548) adduct in good yields. nih.gov A key finding of this research was the formation of the endo isomer of the oxetane. nih.gov

Table 1: Summary of the Paternò-Büchi Reaction with a this compound Derivative

FeatureDescription
Reactant 4-Amino-2,7-dimethylbenzofuran
Co-reactant Benzaldehyde
Reaction Type Paternò-Büchi Reaction ([2+2] Photocycloaddition)
Solvent Benzene
Product Type Oxetane
Identified Product endo isomer of the corresponding oxetane adduct

Quantum Yield Determinations for Photochemical Processes

The quantum yield (Φ) is a critical parameter in photochemistry, quantifying the efficiency of a photochemical process. It is defined as the ratio of the number of specific events occurring to the number of photons absorbed by the system. For a photochemical reaction, this translates to the number of molecules reacted divided by the number of photons absorbed. A quantum yield of 1 indicates that each absorbed photon leads to one chemical event, while a value less than 1 suggests that other photophysical or photochemical pathways are competing with the process of interest. In some cases, particularly in chain reactions, the quantum yield can be greater than 1.

The determination of quantum yields for photochemical processes involving this compound is essential for a comprehensive understanding of its reactivity and the mechanisms of its photo-induced transformations. However, to date, specific experimental data on the quantum yields of photochemical reactions such as photodegradation, photooxidation, or photoisomerization for this compound have not been reported in the scientific literature.

In the absence of direct data for this compound, it is instructive to consider the photophysical properties of other benzofuran derivatives to appreciate the potential behavior of this class of compounds. For instance, studies on the fluorescence quantum yields of various substituted benzofurans have been conducted, providing insights into their emissive properties. While fluorescence is a photophysical process, the efficiency of which competes with photochemical reaction pathways, these data can offer a glimpse into the electronic excited state behavior of the benzofuran scaffold.

One study on a series of newly synthesized blue-fluorescent benzofuran derivatives demonstrated that their fluorescence quantum yields are highly dependent on the substitution pattern. The presence of a carbomethoxy group on the furan ring, for example, was shown to significantly influence the quantum yield.

Table 1: Fluorescence Quantum Yields of Selected Benzofuran Derivatives
CompoundSubstitution PatternFluorescence Quantum Yield (Φf)
Benzofuran Derivative ACarbomethoxy group at position 20.41 - 0.55
Benzofuran Derivative BNo carbomethoxy group at position 20.17 - 0.20

Another investigation into vinylene-substituted benzofurans reported consistently high fluorescence quantum yields, often exceeding 50%, in both solution and the solid state. This suggests that the benzofuran core, when incorporated into certain conjugated systems, can be a highly efficient emitter.

It is important to reiterate that these values pertain to fluorescence, a deactivation pathway of the excited state that is competitive with chemical reactions. A high fluorescence quantum yield might imply a lower quantum yield for photochemical reactions, and vice versa. The actual determination of photochemical quantum yields for this compound would require dedicated experimental studies involving actinometry to measure the photon flux and quantitative analysis of the reactant disappearance or product formation. Such studies would be invaluable for elucidating the photochemical reactivity of this specific compound.

Advanced Spectroscopic and Computational Characterization of 2,7 Dimethylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2,7-Dimethylbenzofuran, a comprehensive suite of NMR experiments has been employed to unambiguously assign all proton and carbon signals and to understand the intricate spin-spin interactions within the molecule.

Comprehensive ¹H and ¹³C NMR Signal Assignment and Interpretation

The ¹H NMR spectrum of this compound, recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic and methyl protons. The aromatic protons appear in the downfield region, characteristic of their deshielded environment. A doublet is observed at δ 7.27 ppm, a triplet at δ 7.04 ppm, and another doublet at δ 6.98 ppm, each integrating to one proton. A singlet at δ 6.41 ppm is also assigned to a single proton. The two methyl groups give rise to a multiplet signal at δ 2.42 ppm, integrating to six protons. rsc.org

The assignment of these signals to specific protons within the this compound structure is crucial for a complete structural understanding. While one-dimensional NMR provides the initial data, two-dimensional techniques are often necessary for unequivocal assignments.

Interactive Data Table: ¹H NMR Chemical Shifts of this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationTentative Assignment
7.27d (doublet)1HAromatic Proton
7.04t (triplet)1HAromatic Proton
6.98d (doublet)1HAromatic Proton
6.41s (singlet)1HFuran (B31954) Ring Proton
2.42m (multiplet)6H2-CH₃ and 7-CH₃

Data obtained from a 400 MHz spectrum in CDCl₃. rsc.org

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the definitive structural elucidation of complex organic molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons, helping to establish their connectivity and relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would provide direct evidence for which proton signal corresponds to which carbon signal in the molecule. For instance, it would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. In the case of this compound, HMBC correlations would be expected from the methyl protons to the aromatic carbons to which they are attached (C2 and C7) and to the adjacent carbons.

While specific experimental 2D NMR data for this compound were not found in the conducted searches, the application of these techniques is a standard and essential procedure for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals.

Analysis of Spin-Spin Coupling Constants and Chemical Shift Dependencies

The multiplicity of signals in an NMR spectrum (e.g., singlet, doublet, triplet) is due to spin-spin coupling between neighboring non-equivalent nuclei. The magnitude of this coupling, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and stereochemistry of a molecule.

For the aromatic protons of this compound, the observed doublet and triplet patterns arise from coupling between adjacent protons. The magnitude of these coupling constants (typically in the range of 7-9 Hz for ortho-coupling in benzene rings) would confirm the substitution pattern.

The chemical shifts of the protons and carbons in this compound are dependent on their electronic environment. The electron-donating nature of the methyl groups and the oxygen atom of the furan ring influences the shielding and deshielding of the various nuclei, leading to the observed chemical shifts.

Theoretical NMR Chemical Shift Prediction via GIAO Method

Computational chemistry provides powerful tools for predicting NMR parameters, which can aid in the assignment of experimental spectra and provide insights into molecular structure and electronics. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum mechanical approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

The theoretical prediction of the ¹H and ¹³C NMR chemical shifts of this compound using the GIAO method would involve optimizing the molecular geometry at a suitable level of theory (e.g., Density Functional Theory - DFT) and then performing the NMR calculation. The calculated chemical shifts can then be compared with the experimental values to validate the structural assignment. Such calculations can be particularly useful for assigning the ¹³C NMR spectrum, for which experimental data is currently lacking.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule.

For this compound, with a nominal molecular weight of 146 g/mol , HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. Gas Chromatography-Mass Spectrometry (GC-MS) data for 4,7-dimethylbenzofuran (B1206008), an isomer of the target compound, shows a molecular ion peak at m/z 146, with major fragment ions at m/z 145 and 117. nih.govnist.gov It is expected that this compound would exhibit a similar molecular ion peak in its mass spectrum. An accurate mass measurement by HRMS would confirm the elemental formula of C₁₀H₁₀O.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS analysis provides detailed insights into its gas-phase ion chemistry and establishes characteristic fragmentation pathways. The process involves the selection of a specific precursor ion, typically the molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺), its activation through collision-induced dissociation (CID), and the subsequent mass analysis of the resulting product ions.

For substituted benzofurans, fragmentation is heavily influenced by the nature and position of the substituents on the heterocyclic ring system. While specific MS/MS studies on this compound are not extensively detailed in the literature, the fragmentation pathways can be inferred from studies on related benzofuran (B130515) derivatives. nih.govresearchgate.netnih.gov The stability of the benzofuran ring often leads to fragmentation pathways involving the substituents.

A primary fragmentation event for methyl-substituted benzofurans involves the loss of a hydrogen radical (H•) from the molecular ion to form a stable [M-H]⁺ ion. This ion can rearrange to a more stable structure, such as a tropylium (B1234903) or a related aromatic cation, which is a common feature in the mass spectra of alkyl-aromatic compounds. chemguide.co.uk Another significant pathway is the loss of a methyl radical (•CH₃) to form an [M-CH₃]⁺ ion. This process is often followed by the elimination of a neutral molecule, such as carbon monoxide (CO), which is characteristic of many oxygen-containing heterocyclic compounds. nih.govresearchgate.net

More complex rearrangements can also occur. Theoretical and experimental studies on similar compounds suggest that ring-opening and subsequent recyclization mechanisms can lead to the formation of various fragment ions. nih.govnih.gov The elucidation of these pathways is critical for the structural confirmation of this compound and for distinguishing it from its isomers in complex mixtures.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

The fragmentation patterns of this compound are highly dependent on the ionization method employed. Electrospray ionization (ESI) and electron impact (EI) are two common techniques that yield distinct and complementary structural information.

Electron Impact (EI) Ionization: EI is a hard ionization technique that imparts significant internal energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by numerous fragment ions. For this compound, the molecular ion (M⁺˙) at m/z 146 is expected to be prominent due to the aromatic nature of the benzofuran core.

Key fragmentation pathways under EI include:

Loss of a hydrogen radical: The M⁺˙ ion can lose a hydrogen atom to form the [M-H]⁺ ion at m/z 145. This is often one of the most abundant ions, reflecting the stability of the resulting cation.

Loss of a methyl radical: Cleavage of a methyl group leads to the formation of the [M-CH₃]⁺ ion at m/z 131.

Loss of CO: Following the loss of a methyl radical, the subsequent expulsion of carbon monoxide can occur, yielding a fragment at m/z 103.

Formation of smaller fragments: Cleavage of the benzofuran ring can lead to smaller aromatic fragments.

Table 1: Predicted Major EI Fragmentation Patterns for this compound

m/z Proposed Fragment Relative Abundance
146 [C₁₀H₁₀O]⁺˙ (Molecular Ion) High
145 [C₁₀H₉O]⁺ High
131 [C₉H₇O]⁺ Moderate
117 [C₈H₅O]⁺ or [C₉H₉]⁺ Moderate
115 [C₉H₇]⁺ Moderate
103 [C₈H₇]⁺ Moderate to Low

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the source. When coupled with tandem mass spectrometry (ESI-MS/MS), controlled fragmentation of the selected [M+H]⁺ ion (m/z 147) can be achieved. bohrium.com The fragmentation pathways for protonated benzofuran derivatives often involve losses of neutral molecules. nih.govresearchgate.netnih.gov For this compound, the fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules such as H₂, CH₄, or CO, depending on the site of protonation and the collision energy applied. The negative ion mode in ESI can also provide complementary structural information, often yielding more diagnostic product ions for certain benzofuran structures. nih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the excitation of molecular vibrations, and specific bonds or groups of bonds vibrate at characteristic frequencies.

The FT-IR spectrum of this compound is expected to display a series of absorption bands that confirm the presence of its key structural features: the aromatic benzofuran core and the two methyl substituents. While an experimental spectrum for this specific compound is not widely published, the characteristic absorption regions for its functional groups are well-established. vscht.cz

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. These bands are often of weak to moderate intensity. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the two methyl groups will exhibit symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ region. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene and furan rings give rise to a set of characteristic bands in the 1620-1450 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern.

C-O-C Stretching: The aryl-alkyl ether linkage (the C-O-C of the furan ring) is expected to show a strong, characteristic asymmetric stretching band between 1270-1200 cm⁻¹ and a symmetric stretching band around 1075-1020 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. Aromatic out-of-plane C-H bending bands in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100–3000 C-H Stretch Aromatic Ring
2960–2850 C-H Stretch Methyl Groups (-CH₃)
1620–1450 C=C Stretch Aromatic/Furan Ring
1465–1440 C-H Bend (asymmetric) Methyl Groups (-CH₃)
1390–1370 C-H Bend (symmetric) Methyl Groups (-CH₃)
1270–1200 C-O-C Stretch (asymmetric) Aryl Ether
1075–1020 C-O-C Stretch (symmetric) Aryl Ether

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. It is based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For aromatic systems like this compound, Raman spectroscopy is particularly effective for characterizing the vibrations of the carbon skeleton. researchgate.net

The Raman spectrum of this compound would be expected to show strong bands corresponding to the symmetric vibrations of the aromatic rings and the C-C stretching modes, which are often weak in the IR spectrum. The vibrations of the furan ring and the methyl groups would also be observable. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of very low concentrations of an analyte. The SERS effect arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement related to charge-transfer interactions between the molecule and the metal. The application of SERS to this compound would require its adsorption onto a suitable SERS-active substrate. The resulting spectrum would be highly sensitive to the orientation of the molecule on the metal surface, as the enhancement is greatest for vibrational modes perpendicular to the surface. This can provide valuable information about how the molecule interacts with its environment at an interface.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

While experimental FT-IR and Raman spectra provide a wealth of information, the definitive assignment of each observed band to a specific molecular vibration can be complex, especially for molecules with many atoms and low symmetry. Vibrational modes are often coupled, meaning a single absorption band may result from the combination of several types of bond stretching or bending.

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a particular normal mode of vibration. nih.gov PED analysis is typically performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), which are used to compute the harmonic vibrational frequencies and normal modes of the molecule. core.ac.uk

The process involves:

Optimizing the molecular geometry of this compound using a suitable level of theory and basis set.

Calculating the harmonic vibrational frequencies and the corresponding normal mode vectors.

Defining a set of non-redundant local symmetry coordinates that describe the molecule's vibrations.

Calculating the PED matrix, which quantifies the percentage contribution of each local coordinate to each calculated normal mode.

For this compound, PED analysis would allow for the unambiguous assignment of complex vibrations, such as the coupled C-C and C-O stretching modes of the benzofuran skeleton and the various bending modes of the methyl groups and aromatic hydrogens. researchgate.net This detailed assignment is crucial for a complete understanding of the molecule's vibrational dynamics and for accurately interpreting subtle shifts in the experimental spectra that may arise from intermolecular interactions or changes in the molecular environment.

Table 3: Illustrative PED Analysis for a Hypothetical Vibration in this compound

Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) PED Contributions (%) Assignment

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying compounds containing π-electron systems, such as aromatic and conjugated molecules. researchgate.net

The UV-Vis spectrum of this compound is expected to be characteristic of the benzofuran chromophore. Benzofuran itself exhibits several absorption bands in the UV region corresponding to π→π* electronic transitions. nist.gov The positions and intensities of these bands are sensitive to the presence and location of substituents on the aromatic ring. researchgate.netresearchgate.net

The addition of two methyl groups to the benzofuran skeleton is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzofuran molecule. This is due to the electron-donating (hyperconjugative) effect of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO) and/or lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the electronic transition.

Based on studies of related substituted benzofurans, the spectrum of this compound dissolved in a non-polar solvent like hexane (B92381) or ethanol (B145695) would likely show two or three main absorption bands between 200 and 300 nm. researchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Wavelength Range (nm) Type of Transition
~ 240–255 π→π*
~ 270–285 π→π*

The exact λₘₐₓ values and molar absorptivities (ε) would depend on the solvent used, as solvent polarity can influence the energies of the molecular orbitals involved in the electronic transitions.

Analysis of Electronic Transitions and Absorption Maxima

The electronic absorption spectra of molecules like this compound are dictated by the transitions of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of ultraviolet (UV) or visible light. ncsu.edulibretexts.org These transitions, primarily π → π* and n → π* in nature, provide significant insight into the electronic structure of the molecule. The energies required for these electronic changes are typically in the range of several electronvolts, corresponding to photons in the visible and ultraviolet regions of the electromagnetic spectrum. ufg.br

For benzofuran derivatives, the absorption bands in the UV spectrum arise from electronic excitations within the aromatic system. The specific wavelengths of maximum absorption (λ_max) are influenced by the molecular structure, including the presence and position of substituents like the methyl groups in this compound. These groups can act as auxochromes, causing shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths compared to the parent benzofuran molecule.

Detailed analysis of the spectrum can reveal a series of absorption bands. Each band corresponds to a transition from the ground electronic state to a different excited electronic state. ncsu.edu The intensity of these bands, often quantified by the molar absorptivity (ε), is governed by quantum mechanical selection rules. libretexts.org Transitions that are "allowed" by these rules are intense, while "forbidden" transitions are much weaker. libretexts.org In complex molecules, vibrational fine structure can sometimes be observed within the electronic absorption bands, representing transitions to different vibrational levels within the excited electronic state. ncsu.eduufg.br

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) has become a primary computational tool for predicting and interpreting the electronic spectra of molecules. sissa.ituci.edu It extends the principles of ground-state Density Functional Theory (DFT) to describe the behavior of electrons in excited states. sissa.itmdpi.com The method calculates the response of the electron density to a time-dependent perturbation, such as an oscillating electromagnetic field from light, allowing for the determination of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. sissa.it

The simulation process typically involves:

Ground-State Optimization: First, the geometry of the molecule is optimized using ground-state DFT to find its most stable conformation. bhu.ac.in

Excitation Energy Calculation: TD-DFT is then used to calculate the vertical excitation energies from the ground state to various excited states. mdpi.com This is often done using a hybrid functional, such as B3LYP, which combines aspects of Hartree-Fock theory with DFT. mdpi.comruc.dk

Spectrum Generation: The calculated excitation energies (which correspond to wavelengths) and their associated oscillator strengths (which correspond to intensities) are used to generate a theoretical absorption spectrum. mdpi.com

This computational approach allows for the assignment of specific electronic transitions observed in experimental spectra. For example, a calculated transition can be analyzed in terms of the molecular orbitals involved (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), providing a detailed understanding of the nature of the electronic excitation. mdpi.comruc.dk The accuracy of TD-DFT predictions can be very high, often showing only a small percentage of error when compared to experimental λ_max values. mdpi.com

Parameter Description
Methodology Time-Dependent Density Functional Theory (TD-DFT)
Common Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
Basis Set Example 6-311+G(d,p)
Calculated Outputs Excitation Energies (eV or nm), Oscillator Strengths
Purpose Simulation and interpretation of UV-Vis absorption spectra

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orglibretexts.org The technique relies on the principle of Bragg's law, where a beam of X-rays is scattered by the electron clouds of the atoms in the crystal lattice. libretexts.org Constructive interference of the scattered X-rays occurs at specific angles, producing a unique diffraction pattern of spots or rings. libretexts.org By analyzing the positions and intensities of these diffracted beams, the electron density throughout the crystal's unit cell can be mapped, and from this map, the exact positions of the atoms can be determined. libretexts.org

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 5-chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, provides significant insight into the expected structural features. nih.gov In this derivative, the benzofuran ring system is essentially planar, a characteristic feature of this heterocyclic core. nih.gov

In the solid state, molecules of this compound would be expected to pack in a way that maximizes favorable intermolecular interactions. These interactions govern the physical properties of the crystal, such as its melting point and stability. Key interactions anticipated for this molecule include:

π–π Stacking: The planar, aromatic benzofuran ring system is capable of engaging in π–π stacking interactions. These occur when the π-electron clouds of adjacent rings overlap, contributing to the stability of the crystal lattice. In related structures, centroid-to-centroid distances between aromatic rings are typically in the range of 3.7 to 3.9 Å. nih.gov

C–H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the electron-rich face of a neighboring benzofuran ring.

Interaction Type Description Typical Distance
π–π Stacking Interaction between the π-electron systems of adjacent aromatic rings.3.7 - 3.9 Å (centroid-centroid)
C–H···O Hydrogen Bonds Weak hydrogen bonds between a C-H donor and the furan oxygen atom as an acceptor.Varies
Van der Waals Forces General intermolecular forces contributing to crystal packing.Varies

Computational Chemistry for Structural and Electronic Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating the structural and electronic properties of molecules like this compound at the atomic level. samipubco.comphyschemres.org

Geometry optimization is a computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. chemrxiv.org For this compound, this process would start with an approximate structure and iteratively adjust the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy, calculated using a method like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). bhu.ac.in

The result of a successful geometry optimization is a stable conformer residing at a local or global minimum on the potential energy surface. reddit.com For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the orientation of the hydrogen atoms on the methyl groups. The planarity of the benzofuran ring itself is expected to be a key feature of the optimized geometry. physchemres.org

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity. ekb.egirjweb.com

HOMO: This orbital can be thought of as the orbital from which an electron is most easily removed. Its energy level correlates with the ionization potential, and it is typically involved in reactions with electrophiles. ekb.egresearchgate.net

LUMO: This is the lowest energy orbital that can accept an electron. Its energy level is related to the electron affinity, and it is involved in reactions with nucleophiles. ekb.egresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap suggests that the molecule is more reactive and more readily polarizable. nih.gov These orbital energies and the resulting energy gap can be reliably calculated using DFT. samipubco.comresearchgate.net For this compound, the HOMO is expected to have significant π-character distributed across the benzofuran ring, while the LUMO would be a corresponding π* anti-bonding orbital.

Parameter Significance Relation to Reactivity
E_HOMO Energy of the Highest Occupied Molecular Orbital; relates to ionization potential.Site for electrophilic attack; electron-donating ability.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.Site for nucleophilic attack; electron-accepting ability.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.A larger gap indicates higher stability and lower chemical reactivity.

Exploration of Biological Activities and Structure Activity Relationship Sar

Studies on Antimicrobial and Antifungal Efficacy

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While specific MIC values for 2,7-Dimethylbenzofuran are not extensively documented in the reviewed literature, the antimicrobial potential of the broader benzofuran (B130515) class is well-established. nih.govrsc.org

Studies on various benzofuran derivatives demonstrate their activity against a range of pathogens. For instance, certain novel benzofurans isolated from the fungus Penicillium crustosum have shown moderate to potent antimicrobial effects. mdpi.com One compound exhibited antibacterial activity against Salmonella typhimurium and Staphylococcus aureus with MIC values of 12.5 μg/mL, while another showed antifungal activity against Penicillium italicum with an MIC of 12.5 μg/mL. mdpi.com Similarly, other synthesized benzofuran derivatives have displayed a broad spectrum of activity, with MIC values against fungal strains like C. krusei and C. albicans recorded at 31.25 μg/mL. nih.gov

These findings highlight the potential of the benzofuran scaffold as a source of new antimicrobial agents. The determination of MIC values for this compound would be a critical first step in assessing its specific antibacterial and antifungal efficacy.

Table 1: Illustrative MIC Values for Various Benzofuran Derivatives

Enzyme and Receptor Interaction Studies

Understanding how a compound interacts with biological macromolecules like enzymes and receptors is crucial for elucidating its mechanism of action. For the benzofuran scaffold, these interactions are the basis for their diverse pharmacological effects. nih.govmedcraveonline.com

Molecular Docking and Dynamics Simulations for Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method provides insights into the binding affinity and interaction patterns at the molecular level. Numerous studies have employed molecular docking to investigate the interaction of benzofuran derivatives with various biological targets. researchgate.netnih.gov

For example, docking studies on newly synthesized benzofuran derivatives have been used to estimate their binding energy and interaction with protein targets to predict antibacterial or anticancer activity. researchgate.netnih.gov These in-silico studies can reveal key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic contacts. ucsd.edunih.gov In one study, benzofuran-1,2,3-triazole hybrids were docked into the epidermal growth factor receptor (EGFR), with the best compounds showing strong binding affinities (dock scores of -9.6 to -10.2 kcal/mol) and forming stable hydrogen bonds with key residues like Thr766 and Asp831. nih.govnih.gov While specific molecular docking studies focusing on this compound were not prominent in the reviewed literature, this technique remains a powerful tool to predict its potential biological targets and binding affinity.

In Vitro Receptor Binding Assays

In vitro receptor binding assays are experimental procedures that measure the affinity of a ligand for a particular receptor. These assays are essential for confirming the predictions made by computational models and for quantifying the potency of a compound. Although specific receptor binding assays for this compound are not detailed in the available literature, studies on other benzofuran derivatives illustrate the application of these methods. For instance, a series of 2,3-dihydro-1-benzofuran derivatives were synthesized and evaluated as agonists for the cannabinoid receptor 2 (CB2), a target for neuropathic pain. sigmaaldrich.com These studies are critical in drug discovery for identifying and optimizing compounds that selectively interact with desired biological targets.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves correlating the chemical structure of a compound with its biological activity. nih.govmdpi.com By systematically modifying parts of a molecule, researchers can identify the key structural features, or pharmacophores, responsible for its therapeutic effects.

Impact of Substituent Position and Nature on Biological Potency and Selectivity

For the benzofuran scaffold, the position and nature of substituents dramatically influence biological activity. mdpi.com Research has shown that substitutions at positions 2, 3, and 5 are often critical for conferring specific bioactivities. mdpi.comnih.gov

Position 2: Substitutions at the C-2 position with aryl groups or heterocyclic rings have been shown to be crucial for the cytotoxic activity of some benzofuran derivatives. mdpi.com

Position 5: The presence of a hydroxyl group at the C-5 position in some benzofuran derivatives leads to potent antifungal activity. nih.gov

Nature of Substituents: The type of chemical group added also plays a vital role. For instance, the presence of a carboxamide group can significantly enhance antiproliferative activity. mdpi.com Conversely, the addition of certain halogen-substituted rings can be detrimental to cytotoxicity. mdpi.com

In this compound, the methyl groups at positions C-2 and C-7 would be expected to increase the lipophilicity of the molecule compared to the unsubstituted benzofuran core. This change could influence its membrane permeability and interaction with hydrophobic pockets in target proteins, thereby modulating its biological potency and selectivity.

Rational Design of Novel this compound-Based Bioactive Scaffolds

Rational design combines SAR insights and computational modeling to create new molecules with enhanced potency and selectivity. nih.govnih.gov The benzofuran nucleus is considered a "privileged structure" in drug discovery, serving as a versatile starting point for the development of novel therapeutic agents. nih.govrsc.org

The design process often involves creating hybrid molecules that combine the benzofuran core with other pharmacologically active moieties. For example, benzofuran-pyrazole and benzofuran-1,2,3-triazole hybrids have been designed as potential inhibitors of targets like EGFR in lung cancer. nih.govnih.gov The development of such compounds is guided by an understanding of the target's active site and the SAR of the benzofuran scaffold. The this compound structure could similarly serve as a foundational scaffold for the rational design of new bioactive agents, where further modifications could be guided by computational predictions and established SAR principles to target a wide range of diseases.

Biological Target Identification and Pathway Deconvolution

Detailed scientific information specifically identifying the biological targets and elucidating the modulated signaling pathways of this compound is not extensively available in the current body of published research. The majority of studies on the biological activities of benzofuran derivatives focus on the broader class of compounds rather than the specific 2,7-dimethyl substituted molecule.

However, research on the general benzofuran scaffold provides a foundational context for potential areas of biological activity. Benzofuran derivatives have been investigated for a wide range of pharmacological effects, and these studies can suggest potential, though unconfirmed, targets and pathways for this compound.

One study on the essential oil of Woody Peony flowers identified 4,7-dimethylbenzofuran (B1206008) as a component and, through network pharmacology, associated its potential targets with neuroactive ligand-receptor interactions. While this finding pertains to a different isomer, it suggests that dimethyl-substituted benzofurans may have an affinity for receptors within the nervous system. The specific receptors and the nature of this interaction for this compound remain to be determined through direct experimental investigation.

Broader studies on various benzofuran derivatives have identified a range of biological targets and modulated pathways, as summarized in the table below. It is crucial to note that these findings are not directly attributable to this compound but represent the known activities of the larger chemical family.

Biological Target/Pathway Class Specific Examples from Benzofuran Derivatives Potential Implication
Enzyme Inhibition - Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) - Beta-secretase 1 (BACE1) - Lysine-specific demethylase 1 (LSD1) - Cyclin-dependent kinase 2 (CDK2) - 5-alpha-reductaseSuggests potential for this compound to act as an enzyme inhibitor, which could have implications in neurodegenerative diseases, cancer, or hormonal regulation.
Receptor Interaction - κ-opioid receptor - Cannabinoid receptor 2 (CB2)Indicates that this compound could potentially bind to and modulate the activity of specific cellular receptors, which may affect pain perception, inflammation, or immune responses.
Anticancer Mechanisms - Induction of apoptosis - Cell cycle arrestBenzofuran derivatives have been shown to induce programmed cell death and halt cell proliferation in cancer cell lines, suggesting that this compound could be investigated for similar properties.

The process of biological target identification for a compound like this compound would typically involve a series of in vitro screening assays against a panel of known biological targets, such as receptors, enzymes, and ion channels. Techniques like affinity chromatography, expression cloning, and computational target prediction could also be employed to identify binding partners.

Once a potential target is identified, pathway deconvolution would follow to understand the downstream cellular consequences of the compound-target interaction. This involves techniques such as gene expression profiling (microarrays or RNA-sequencing), proteomics, and phosphoproteomics to map the changes in cellular signaling pathways. For example, if this compound were found to inhibit a specific kinase, pathway analysis would be used to determine which signaling cascades are consequently up- or down-regulated.

Applications of 2,7 Dimethylbenzofuran in Advanced Materials and Catalysis

1 Precursors for Polymer Synthesis and Advanced Organic Dyes

The parent compound, benzofuran, is recognized as a monomer that can undergo cationic polymerization to produce rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as thermoplastics. acs.org This type of polymerization of a prochiral monomer like benzofuran can lead to optically active polymers, a property of significant interest in materials science. acs.org

While this compound is not specifically cited as a monomer in the reviewed literature, its structural similarity to benzofuran suggests it could potentially be explored as a co-monomer or a modified building block in polymer synthesis. The addition of methyl groups could influence the polymer's solubility, thermal stability, and molecular packing.

In the field of organic dyes, the benzofuran nucleus is a component of various complex structures. However, the development of advanced dyes is typically focused on creating large, conjugated systems to achieve specific colors and photophysical properties. There is no prominent research detailing the use of this compound as a key precursor for advanced organic dyes.

2 Host Materials in Organic Light-Emitting Diodes (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), the host material plays a critical role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopant molecules. openreadings.euossila.com An effective host material must have a high triplet energy to prevent back energy transfer from the emitter, a phenomenon that is particularly crucial for blue OLEDs. openreadings.euuni-bayreuth.de

Dibenzofuran, which contains two benzene rings fused to a central furan ring, is a well-studied core for high-triplet-energy host materials. researchgate.net Its derivatives are often investigated for their bipolar carrier transport properties. researchgate.net For example, materials incorporating dibenzofuran have been synthesized and tested as hosts in phosphorescent OLEDs (PhOLEDs), demonstrating the utility of this heterocyclic system. openreadings.euresearchgate.net The primary goal in designing these hosts is to achieve efficient energy transfer to the emitter and maintain device stability. openreadings.euuni-bayreuth.de

Although the fundamental benzofuran structure is a component of these larger systems, specific research on using a simple derivative like this compound as a primary host material is not available. Its electronic properties and triplet energy would need to be characterized to determine its suitability for this application.

Table 1: Performance of a Dibenzofuran-Based Host Material in a Blue TADF OLED This table presents data for a complex dibenzofuran derivative, 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)], to illustrate the application of the broader furan-containing aromatic structures in OLEDs.

ParameterValueReference
Host Material2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF) openreadings.eu
Emitter (Dopant)DMeCzIPN openreadings.eu
Host Triplet Energy (T₁)2.99 eV openreadings.eu
Emitter Triplet Energy (T₁)2.79 eV openreadings.eu
Optimal Emitter Concentration20% openreadings.eu
Photoluminescence Quantum Yield (PLQY)60.1% openreadings.eu
Device Turn-on Voltage3.4 V openreadings.eu

3 Exploration in Liquid Crystals and Organic Photovoltaics

The development of new liquid crystals often involves synthesizing molecules with specific shapes and electronic properties. While various heterocyclic cores have been incorporated into liquid crystal structures, research into benzofuran-based liquid crystals has focused on more complex derivatives designed to exhibit specific mesophases. researchgate.net These materials require careful molecular engineering to control properties like dielectric anisotropy and clearing points. researchgate.net There is no indication in the available literature that this compound itself possesses liquid crystalline properties or has been used as a building block for such materials.

In the field of organic photovoltaics (OPVs), research has centered on donor-acceptor polymers that can efficiently absorb sunlight and separate charges. rsc.org Materials based on benzo[1,2-b:4,5-b′]difuran (BDF), a larger, fused heterocyclic system, have shown promise and achieved high power conversion efficiencies. rsc.org These complex structures are designed to have narrow bandgaps and favorable electronic properties for use in solar cells. jmaterenvironsci.commdpi.com The simpler this compound molecule does not possess the extended conjugation necessary for a primary photoactive material in OPVs and has not been reported for this application.

Environmental Fate and Degradation Studies of Benzofuran Derivatives

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis is a key chemical process that can contribute to the breakdown of organic compounds in aqueous environments. This process involves the reaction of a substance with water, leading to the cleavage of chemical bonds.

Influence of pH on Hydrolysis Rates

The rate of hydrolysis is often significantly influenced by the pH of the surrounding medium, with many reactions being catalyzed by either acidic or basic conditions. For many organic compounds, the hydrolysis rate can increase by an order of magnitude with each unit change in pH. usu.edu Both surface and groundwater typically have pH levels between 7 and 9, conditions which can promote the alkaline hydrolysis of susceptible compounds. usu.edu

However, a detailed literature search did not yield any specific studies on the hydrolytic degradation of 2,7-Dimethylbenzofuran. Consequently, no data is available on its hydrolysis rate constants or how these rates are influenced by varying pH conditions.

Identification of Hydrolytic Products

The identification of degradation products is crucial for understanding the complete environmental fate of a compound and for assessing the potential toxicity of its transformation products. For related benzofuran (B130515) derivatives, such as the pesticide carbofuran (B1668357) (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate), hydrolysis is a known degradation pathway. nih.gov

Despite this, no studies have been found that identify the specific hydrolytic degradation products of this compound. Therefore, the chemical structures of its potential hydrolytic products remain uncharacterized.

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolysis, or the breakdown of compounds by light, is another critical degradation pathway for organic chemicals in both aquatic and atmospheric environments. The susceptibility of a compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths and the efficiency with which this absorbed energy leads to chemical transformation.

Wavelength Dependence and Quantum Efficiency

The rate of photolytic degradation is dependent on the wavelength of light and the quantum efficiency of the reaction, which is the number of molecules transformed per photon absorbed. For some related polychlorinated dibenzofurans (PCDFs), quantum yields for direct photolysis in water-acetonitrile mixtures at 313 nm have been reported to vary from 10⁻² to 10⁻⁵. ias.ac.in The rate of photodegradation can also be significantly enhanced in natural waters due to the presence of sensitizers. ias.ac.in

Specific data on the wavelength dependence of photolysis and the quantum efficiency for this compound are not available in the current scientific literature.

Photo-Degradation Product Analysis

The analysis of photo-degradation products is essential for elucidating the transformation pathways and assessing the environmental impact of the parent compound. For example, the photolysis of nonchlorinated dibenzofuran (B1670420) in lake water has been shown to yield 2,2′-dihydroxybiphenyl as a photoproduct, which can be further transformed into a trihydroxybiphenyl. csbsju.edu Studies on the pesticide carbofuran have identified products resulting from processes such as hydroxylation and hydrolysis following photodegradation. nih.gov

However, there are no published studies that have analyzed the photo-degradation products of this compound. The identities of the compounds formed upon its photolysis are therefore unknown.

Microbial Biotransformation and Biodegradation Pathways

Microbial activity plays a vital role in the degradation of a wide range of organic pollutants in soil and water. The ability of microorganisms to metabolize and transform chemical compounds is a key component of natural attenuation processes. Bacteria and fungi possess diverse enzymatic systems that can initiate the breakdown of complex aromatic structures. For instance, certain bacteria can degrade chlorinated dibenzofurans and dibenzo-p-dioxins through the action of angular dioxygenases. nih.govelsevierpure.com Fungi have also been shown to metabolize benzofuran derivatives. frontiersin.orgnih.govresearchgate.net

A comprehensive search of the scientific literature revealed no studies specifically investigating the microbial biotransformation or biodegradation pathways of this compound. Therefore, the microorganisms capable of degrading this compound, the enzymatic pathways involved, and the resulting metabolites have not been identified.

Persistence and Transformation Kinetics in Environmental Matrices

The persistence of a chemical in the environment is often described by its half-life, the time it takes for half of the initial amount to degrade. oregonstate.edu This persistence is influenced by the compound's chemical properties and its interaction with environmental matrices like soil and water.

In soil, the fate of benzofuran derivatives is governed by processes such as microbial degradation, chemical degradation, and sorption to soil particles. oregonstate.edu Studies on the pesticide carbofuran have shown that its persistence varies significantly depending on soil properties. The half-life of carbofuran can range from approximately 38 to 204 days. caws.org.nz Degradation generally follows first-order kinetics. caws.org.nzresearchgate.net Microbial activity is a primary driver of degradation; in sterilized (autoclaved) soil, the half-life of carbofuran increases dramatically, indicating the importance of biological processes. caws.org.nzresearchgate.net

Table 3: Half-life of Carbofuran in Different Soil Conditions

Soil Type Organic Matter Content Moisture Level (% Field Capacity) Half-life (days)
Labu Soil Low 100% 57.28 caws.org.nz
Labu Soil Low 90% 38.51 caws.org.nz
Labu Soil Low 60% 115.52 caws.org.nz
Bagan Datoh Soil High 100% 192.54 caws.org.nz
Bagan Datoh Soil High 90% 141.46 caws.org.nz
Bagan Datoh Soil High 60% 203.87 caws.org.nz
Autoclaved Labu Soil Low 100% 301.37 caws.org.nz

In aquatic systems, chemicals can be present in the water column or partition to sediments. nih.gov The distribution between these two phases is influenced by the compound's water solubility and its tendency to adsorb to organic carbon in the sediment. For dibenzofuran, the water solubility is low (4.3 mg/L), suggesting a tendency to associate with particulate matter and sediment. epa.gov Compounds with lower water solubility and higher hydrophobicity are more likely to be found in sediment. nih.gov The fate in these systems is also determined by degradation processes like hydrolysis and photodegradation, in addition to microbial breakdown. nih.gov

Influence of Environmental Factors on Degradation Rates

The rate at which benzofuran derivatives degrade in the environment is not constant but is influenced by a variety of physicochemical factors.

Key factors affecting degradation include:

Temperature: Microbial activity and the rates of chemical reactions are generally temperature-dependent. Studies on carbofuran show that mineralization and degradation rates increase with rising soil temperature. researchgate.net For example, at 35°C, 23.3% of the applied carbofuran was mineralized over the course of an experiment, compared to only 7% at 10°C. researchgate.net However, extremely high temperatures can lead to the decomposition of compounds, but also the formation of new, sometimes more stable, byproducts. nih.govmdpi.com

Organic Matter Content: Soil organic matter (SOM) can significantly affect the fate of organic compounds. scielo.brresearchgate.net High organic matter content can increase the sorption of compounds, which can sometimes reduce their bioavailability for microbial degradation, leading to longer persistence. caws.org.nz For instance, the half-life of carbofuran was found to be longer in a soil with high organic matter content compared to a soil with low organic matter. caws.org.nz

Moisture: Water is essential for microbial activity and can participate in the chemical hydrolysis of compounds. The degradation of carbofuran in soil is significantly impacted by moisture levels. caws.org.nzresearchgate.net The shortest half-life for carbofuran in one study was observed at 90% field capacity, suggesting an optimal moisture level for microbial degradation. caws.org.nz

pH: The pH of the soil or water can influence both chemical stability (e.g., hydrolysis rates) and the activity of microbial populations. mdpi.com

These factors interact in complex ways to determine the ultimate persistence and fate of benzofuran derivatives in the environment. oregonstate.edu

Table of Mentioned Compounds

Compound Name
This compound
1,2-Dihydroxydibenzofuran
2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid
3-Hydroxycarbofuran
7-Benzofuranol,2,3,-dihydro-2,2-dimethyl
Biphenyl
Carbazole
Carbofuran
Carbofuran phenol (B47542)
Dibenzofuran

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis and Functionalization

The future synthesis and modification of 2,7-Dimethylbenzofuran will increasingly align with the principles of green chemistry, aiming to reduce environmental impact through the use of sustainable methods, renewable feedstocks, and energy-efficient processes. Research is moving beyond traditional synthetic routes, which often involve harsh conditions and hazardous reagents, toward more benign and efficient alternatives.

Emerging green strategies applicable to this compound include:

Catalyst-Free Reactions: Development of synthetic protocols that proceed without a catalyst, often utilizing green solvents or solvent-free conditions, reduces metallic waste and simplifies purification. nih.gov

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally friendly route to produce chiral benzofuran (B130515) derivatives under mild aqueous conditions. semanticscholar.org This could be explored for the asymmetric functionalization of the this compound core.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize side reactions, representing a more energy-efficient approach. researchgate.netacs.org

Visible-Light-Mediated Catalysis: Harnessing visible light as a renewable energy source to drive catalytic cycles for benzofuran synthesis is a rapidly growing area, offering mild reaction conditions and novel reaction pathways. alfa-chemistry.com

Eco-Friendly Solvents: The use of deep eutectic solvents (DES) and ionic liquids is being explored as green alternatives to volatile organic compounds, potentially enhancing reaction rates and simplifying product isolation. researchgate.net

Future research will focus on adapting these general methods specifically for the efficient synthesis of this compound, likely starting from precursors like 2,7-dimethylphenol, and for its subsequent functionalization.

Table 1: Examples of Green Chemistry Approaches in Benzofuran Synthesis
Green ApproachCatalyst/MediumKey AdvantagesPotential Application for this compoundReference
One-Pot SynthesisCopper Iodide (CuI)High efficiency, reduced waste from intermediate purification steps.Efficient construction of the this compound core from simple precursors. researchgate.net
Microwave-Assisted Perkin RearrangementEthanol (B145695)/Sodium HydroxideDrastic reduction in reaction time (hours to minutes), high yields.Rapid synthesis of this compound-2-carboxylic acid derivatives. researchgate.net
Biocatalytic ReductionWhole-cell biocatalysts (e.g., Lactobacillus paracasei)High enantioselectivity, mild aqueous conditions, scalable process.Enantiopure synthesis of functionalized this compound derivatives. semanticscholar.org
Visible-Light PhotocatalysisI2/SnCl2 promoter with blue LEDSustainable energy source, mild reaction conditions, high functional group tolerance.Functionalization of the this compound scaffold under benign conditions. mdpi.com

Integration of Advanced Computational Modeling for Predictive Research

Advanced computational modeling is set to become an indispensable tool in accelerating the discovery and development of novel applications for this compound. In silico techniques allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby reducing the need for extensive trial-and-error experimentation.

Key computational approaches for future research include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of this compound, including its molecular orbitals (HOMO/LUMO), electrostatic potential, and vibrational frequencies. wikipedia.org This information provides fundamental insights into its reactivity and photophysical properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. acs.orgresearchgate.net This allows for the predictive design of new compounds with enhanced potency for specific targets, such as enzymes or receptors. acs.orgresearchgate.net

Molecular Docking: This technique can simulate the interaction of this compound and its derivatives with the binding sites of biological macromolecules, such as proteins and nucleic acids. nih.govrwth-aachen.de It is crucial for identifying potential drug targets and understanding the molecular basis of biological activity. nih.govrwth-aachen.de

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives, which is a critical step in the early stages of drug discovery to assess their potential as therapeutic agents. alfa-chemistry.com

By integrating these computational methods, researchers can rationally design novel this compound-based molecules for specific applications in medicine and materials science, significantly streamlining the development pipeline.

Table 2: Predictive Computational Modeling Techniques for this compound Research
Modeling TechniquePredicted PropertiesPotential Application AreaReference Example (on Benzofurans)
Density Functional Theory (DFT)Optimized geometry, bond lengths/angles, HOMO/LUMO energies, vibrational frequencies.Predicting reactivity, stability, and spectroscopic characteristics. wikipedia.org
3D-QSAR (CoMFA/CoMSIA)Correlation of 3D structural fields with biological activity (e.g., IC50).Design of potent enzyme inhibitors; guiding structural modifications for improved activity. researchgate.net
Molecular DockingBinding affinity, interaction modes with biological targets (e.g., proteins).Drug discovery (e.g., anticancer, antibacterial agents), understanding mechanism of action. nih.govrwth-aachen.de
In Silico ADMETPharmacokinetic properties (absorption, distribution) and toxicity profiles.Early-stage drug development to assess drug-likeness and potential safety issues. alfa-chemistry.com

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions, presents a promising frontier for this compound. The unique structural features of this molecule make it an attractive building block for the design of complex, self-assembling systems.

Future research in this area could explore:

Molecular Recognition: The aromatic benzofuran core can participate in π-π stacking interactions, while the oxygen atom can act as a hydrogen bond acceptor. These features could be exploited to design host molecules based on this compound for the selective recognition of specific guest molecules or ions.

Self-Assembly: By introducing specific functional groups onto the this compound scaffold, it is possible to program its self-assembly into well-defined supramolecular structures such as gels, liquid crystals, or vesicles. The methyl groups can influence the packing and solubility of these assemblies.

Host-Guest Chemistry: this compound itself could act as a guest molecule, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. This could lead to the development of controlled-release systems or materials with tunable properties. One study on a related benzofuran derivative has shown that intermolecular O-H···O and C-H···O interactions can lead to the formation of a two-dimensional supramolecular architecture. alfa-chemistry.com

The exploration of this compound in supramolecular chemistry could lead to novel functional materials with applications in drug delivery, sensing, and advanced materials.

Table 3: Potential Supramolecular Interactions and Applications of this compound
Type of Non-Covalent InteractionStructural Feature of this compound InvolvedPotential Supramolecular StructureEmerging Application
π-π StackingAromatic Benzofuran Ring SystemStacked columnar arrays, charge-transfer complexes.Organic electronics, conductive materials.
Hydrogen Bonding (Acceptor)Furan (B31954) Oxygen AtomCo-crystals, hydrogen-bonded networks, gels.Crystal engineering, smart materials.
Van der Waals ForcesEntire Molecular ScaffoldMolecular crystals, host-guest inclusion complexes.Molecular recognition, separation science.
Hydrophobic InteractionsMethyl Groups and Aromatic CoreMicelles or vesicles in aqueous media (with functionalization).Drug delivery systems, nanoreactors.

Applications in Chemo- and Biosensors Development

The inherent photophysical properties of the benzofuran scaffold make it an excellent candidate for the development of fluorescent chemo- and biosensors. The electron-rich, conjugated system of benzofuran derivatives often results in significant fluorescence, which can be modulated by interaction with specific analytes. alfa-chemistry.com

Future research avenues for this compound in sensor technology include:

Fluorescent Chemosensors: The this compound core can be functionalized with specific receptor units designed to bind selectively to target analytes, such as metal ions, anions, or neutral molecules. alfa-chemistry.com Upon binding, a change in the fluorescence signal (e.g., "turn-on" or "turn-off") would allow for quantitative detection. alfa-chemistry.com The electron-donating methyl groups could enhance the quantum yield of the fluorophore.

Probes for Bioimaging: Fluorinated or radiolabeled derivatives of this compound could be developed as probes for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov Research on other benzofurans has demonstrated their potential for imaging β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov

Biosensors: The this compound scaffold could be integrated into biosensor platforms by conjugating it with biological recognition elements like enzymes or aptamers. Such sensors could detect important biomarkers with high sensitivity and selectivity. bohrium.com For example, benzofuran derivatives have been explored as fluorescent probes to monitor enzyme activity. rwth-aachen.de

The development of sensors based on this compound could have a significant impact on environmental monitoring, clinical diagnostics, and biomedical research.

Table 4: Potential Sensing Applications for Functionalized this compound Derivatives
Sensor TypeTarget Analyte ExampleSensing MechanismPotential ApplicationReference Example (on Benzofurans)
Fluorescent ChemosensorMetal Ions (e.g., Fe3+, Zn2+)Chelation-induced fluorescence quenching or enhancement ("turn-off"/"turn-on").Environmental water quality testing, biological sample analysis. alfa-chemistry.com
PET Imaging Probeβ-Amyloid PlaquesBinding of a 18F-labeled derivative to amyloid aggregates.Early diagnosis of Alzheimer's disease. nih.gov
Enzyme Activity ProbeCarboxylesterasesEnzyme-catalyzed reaction releases the fluorescent benzofuranone moiety.Cellular imaging, drug-induced injury studies. rwth-aachen.de
Selective BiosensorSpecific NeurotransmittersIntegration with biomaterials (e.g., aptamers) for selective binding.Neuroscience research, diagnostics for neurological disorders. bohrium.com

Interdisciplinary Research with Nanoscience and Advanced Engineering Fields

The intersection of this compound chemistry with nanoscience and advanced engineering fields promises to unlock novel materials with tailored properties and functionalities. Its rigid, planar structure and tunable electronic properties make it a versatile component for next-generation technologies.

Emerging interdisciplinary research areas include:

Organic Electronics: Benzofuran derivatives are being actively investigated as organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). acs.orgalfa-chemistry.com The stability, rigidity, and light-emitting properties of the benzofuran core are highly advantageous. The methyl groups on this compound could improve solubility and processability, facilitating the fabrication of thin-film devices.

Advanced Polymers: Benzofuran can be used as a monomer in polymerization reactions to create high-performance polymers like polybenzofurans, polyamides, and polyesters with high thermal stability. acs.orgacs.org The resulting materials could be used in applications requiring robust thermoplastics or specialty polymers.

Nanoparticle Functionalization: this compound derivatives can be synthesized to include functional groups that allow them to be grafted onto the surface of nanoparticles (e.g., gold, ruthenium, or magnetic nanoparticles). rwth-aachen.de This creates hybrid materials that combine the properties of the nanoparticle core with the chemical or optical functionality of the benzofuran shell, with potential applications in catalysis and biomedicine. researchgate.netrwth-aachen.de

Thermoelectric Materials: Composites of benzofuran derivatives with single-walled carbon nanotubes (SWCNTs) are being explored for their thermoelectric properties, which allow for the conversion of heat into electrical energy. mdpi.com The electronic properties of the benzofuran component can be tuned to optimize the performance of these flexible and lightweight energy-harvesting materials. mdpi.com

These interdisciplinary efforts are crucial for translating the molecular-level properties of this compound into macroscopic functions and real-world technological applications.

Table 5: Interdisciplinary Applications of Benzofuran-Based Materials
FieldMaterial TypeKey Property of Benzofuran CorePotential ApplicationReference Example
Organic ElectronicsOrganic SemiconductorHigh charge carrier mobility, good thermal stability, luminescence.Organic Light-Emitting Diodes (OLEDs), Field-Effect Transistors (OFETs). acs.orgalfa-chemistry.com
Polymer SciencePolybenzofuranRigid, prochiral structure.Optically active polymers, high-performance thermoplastics with high Tg. nih.govacs.org
NanoscienceFunctionalized NanoparticlesCan be derivatized for surface attachment; catalytic activity.Heterogeneous catalysis, drug delivery, bio-imaging. rwth-aachen.de
Materials EngineeringThermoelectric CompositesTunable HOMO/LUMO energy levels.Flexible energy harvesting devices, wearable electronics. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.